7-bromo-2H-1,3-benzodioxole-5-carbaldehyde
Overview
Description
The compound 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde is a brominated derivative of 1,3-benzodioxole-5-carbaldehyde, which is a building block in organic synthesis. The presence of the bromo substituent suggests potential reactivity in various chemical reactions, particularly in halogenation and cross-coupling processes.
Synthesis Analysis
The synthesis of related brominated heterocyclic compounds has been explored in various studies. For instance, the synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one was achieved starting from bromazepam, involving acylation and cyclization steps . Although not directly related to the synthesis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, these methods could potentially be adapted for its synthesis, considering the structural similarities between benzodiazepines and benzodioxoles.
Molecular Structure Analysis
The molecular structure of compounds similar to 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde has been determined using X-ray crystallography. For example, the crystal structure of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone revealed hydrogen bonding and ribbon formation in the crystal lattice . These structural insights could be indicative of the potential molecular interactions and crystal packing that 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde might exhibit.
Chemical Reactions Analysis
Brominated aromatic aldehydes are known to participate in various chemical reactions. The presence of both the aldehyde and bromo groups allows for reactions such as condensation, halogenation, and nucleophilic substitution. For instance, the reaction of 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one with alkyl tosylates led to the formation of different benzodiazepine derivatives . This demonstrates the reactivity of brominated compounds in substitution reactions, which could be relevant for 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be influenced by the nature of the substituents and the molecular structure. For example, solvatochromic and photophysical studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde showed variations in extinction coefficients and quantum yield depending on the solvent used . These findings suggest that the physical properties of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, such as solubility and photophysical behavior, could also be solvent-dependent.
Scientific Research Applications
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- Application : “7-bromo-2H-1,3-benzodioxole-5-carbaldehyde” is a chemical compound used in organic synthesis .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- Results : The outcomes obtained would also depend on the specific synthesis. This compound is likely used as a building block or intermediate in the synthesis of more complex molecules .
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- Application : This compound has been used in the synthesis of novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids, which have been tested as anti-cancer agents .
- Method : The synthesis involved a copper(I) catalyzed one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one .
- Results : Some of the synthesized compounds exhibited remarkable anticancer activity compared to the standard drug etoposide. Molecular docking studies with EGFR also strengthened the in vitro anticancer activity .
properties
IUPAC Name |
7-bromo-1,3-benzodioxole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWAGNRBILVLBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368067 | |
Record name | 7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-2H-1,3-benzodioxole-5-carbaldehyde | |
CAS RN |
19522-96-4 | |
Record name | 7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-1,3-dioxaindane-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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